Sulfide, neopentyl phenyl
CAS No.: 7210-80-2
Cat. No.: VC18451875
Molecular Formula: C11H16S
Molecular Weight: 180.31 g/mol
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Specification
CAS No. | 7210-80-2 |
---|---|
Molecular Formula | C11H16S |
Molecular Weight | 180.31 g/mol |
IUPAC Name | 2,2-dimethylpropylsulfanylbenzene |
Standard InChI | InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Standard InChI Key | OGILWELMFMDAJR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CSC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Sulfide, neopentyl phenyl, systematically named 2,2-dimethylpropylsulfanylbenzene, has a molecular weight of 180.31 g/mol. Its IUPAC name and structure are validated by the InChI key OGILWELMFMDAJR-UHFFFAOYSA-N
, which confirms the connectivity of the neopentyl and phenyl groups via a sulfur atom. The canonical SMILES CC(C)(C)CSC1=CC=CC=C1
illustrates the branched neopentyl moiety attached to a benzene ring through a thioether linkage.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 7210-80-2 |
Molecular Formula | |
Molecular Weight | 180.31 g/mol |
IUPAC Name | 2,2-dimethylpropylsulfanylbenzene |
SMILES | CC(C)(C)CSC1=CC=CC=C1 |
Steric and Electronic Features
The neopentyl group introduces significant steric bulk, which influences reactivity. For instance, in copper-catalyzed asymmetric oxidations, bulky substituents like neopentyl enhance enantioselectivity by restricting rotational freedom around the sulfur center . Computational studies of analogous sulfides suggest that the electron-donating nature of the phenyl group moderates the sulfur atom’s electrophilicity, impacting its participation in redox reactions .
Synthesis and Preparation
General Synthetic Routes
While explicit protocols for sulfide, neopentyl phenyl are scarce, its synthesis likely follows established methods for dialkyl sulfides:
-
Thiol-Alkyl Halide Reaction: Reacting neopentyl thiol () with bromobenzene in the presence of a base, such as potassium carbonate, under reflux conditions.
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Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling of neopentyl thiolates with aryl halides, analogous to Suzuki-Miyaura reactions used for biphenylsulfonates .
Table 2: Comparative Yields in Sulfide Syntheses
Challenges and Optimizations
The steric bulk of the neopentyl group complicates nucleophilic substitutions, often requiring elevated temperatures or polar aprotic solvents like DMF. In Suzuki-Miyaura couplings, electron-deficient aryl bromides (e.g., 4-bromobenzenesulfonate) exhibit higher reactivity than chlorides, suggesting that similar substrates could optimize neopentyl phenyl sulfide synthesis .
Reactivity and Research Applications
Oxidation Behavior
In asymmetric oxidations, sulfide, neopentyl phenyl demonstrates marked enantioselectivity. A study using copper-Schiff base catalysts achieved up to 93% enantiomeric excess (ee) for sulfoxides when the sulfide bore a 2-naphthylmethyl group, highlighting the neopentyl moiety’s role in steric guidance . The mechanism involves a chiral copper-oxo intermediate that discriminates between pro-R and pro-S sulfur lone pairs, with bulky groups like neopentyl amplifying this effect .
Role in Protecting Group Chemistry
Neopentyl groups are employed as steric shields in sulfate and phosphate syntheses. For example, neopentyl-protected sulfates resist hydrolysis under acidic conditions, a property leveraged in nucleotide chemistry. This stability arises from the neopentyl group’s inability to adopt planar conformations, hindering nucleophilic attack at the sulfur center.
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